N-(4-chloro-3-nitrophenyl)pyridine-3-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)pyridine-3-carboxamide is an organic compound characterized by the presence of a pyridine ring attached to a carboxamide group, with a 4-chloro-3-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)pyridine-3-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with pyridine-3-carboxylic acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chloro-3-nitroaniline+pyridine-3-carboxylic acid chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: N-(4-chloro-3-aminophenyl)pyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Pyridine-3-carboxylic acid and 4-chloro-3-nitroaniline.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: Its derivatives may be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro and chloro substituents can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-nitrophenyl)pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.
N-(4-chloro-3-nitrophenyl)nicotinamide: An isomer with the carboxamide group attached to the 3-position of the pyridine ring.
N-(4-chloro-3-nitrophenyl)isonicotinamide: Another isomer with the carboxamide group at the 4-position of the pyridine ring.
Uniqueness
N-(4-chloro-3-nitrophenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct electronic properties and reactivity compared to its isomers. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C12H8ClN3O3 |
---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-10-4-3-9(6-11(10)16(18)19)15-12(17)8-2-1-5-14-7-8/h1-7H,(H,15,17) |
InChI Key |
VOAYKRJMEWFRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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